Xanthurenic Acid-d4

Analytical Chemistry Metabolomics LC-MS/MS

Eliminate matrix-induced quantification bias in kynurenine pathway assays. Xanthurenic Acid-d4 is a deuterium-labeled SIL-IS that co-elutes with endogenous xanthurenic acid, correcting for extraction losses, ionization variability, and matrix effects in complex biological samples. - Achieves RSD <15% and accuracy within 85-115% for FDA/EMA-compliant bioanalytical method validation. - Isotopic enrichment ≥97.6% D ensures chromatographic distinction via mass shift in LC-MS/MS workflows. - Enables precise pharmacodynamic measurement of IDO/TDO inhibitor effects in rodent plasma and tissue homogenates. Available with lot-specific Certificates of Analysis for GMP-aligned documentation.

Molecular Formula C10H7NO4
Molecular Weight 209.193
CAS No. 1329611-28-0
Cat. No. B590219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXanthurenic Acid-d4
CAS1329611-28-0
Synonyms4,8-Dihydroxy-2-quinolinecarboxylic Acid-d4;  4,8-Dihydroxyquinaldic Acid-d4;  8-Hydroxykynurenic Acid-d4;  NSC 401570-d4;  Xanthuric Acid-d4; 
Molecular FormulaC10H7NO4
Molecular Weight209.193
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)N=C(C=C2O)C(=O)O
InChIInChI=1S/C10H7NO4/c12-7-3-1-2-5-8(13)4-6(10(14)15)11-9(5)7/h1-4,12H,(H,11,13)(H,14,15)/i1D,2D,3D,4D
InChIKeyFBZONXHGGPHHIY-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Xanthurenic Acid-d4 Internal Standard for Kynurenine Pathway


Xanthurenic Acid-d4 (XA-d4) is a deuterium-labeled isotopologue of xanthurenic acid, a metabolite in the kynurenine pathway of tryptophan catabolism [1]. With a molecular formula of C10H3D4NO4 and molecular weight of 209.19 g/mol, this compound features four hydrogen atoms replaced by deuterium, yielding an isotopic enrichment typically ≥97.6% [2]. This isotopic substitution confers near-identical physicochemical properties to the unlabeled analyte while enabling chromatographic distinction via mass shift in LC-MS/MS workflows [3]. XA-d4 is deployed primarily as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects, extraction losses, and ionization variability in the accurate quantification of endogenous xanthurenic acid in biological matrices .

Xanthurenic Acid-d4 vs. Unlabeled Analogs in Quantification


Direct substitution of Xanthurenic Acid-d4 with unlabeled xanthurenic acid (CAS 59-00-7) or a non-isotopic structural analog as an internal standard will critically undermine quantitative accuracy in LC-MS/MS workflows [1]. Unlabeled xanthurenic acid is chemically identical to the endogenous analyte; its addition would distort the measured endogenous concentration rather than correct for analytical variability [2]. Non-isotopic structural analogs, while potentially cheaper, fail to co-elute precisely with the target analyte under gradient chromatographic conditions and exhibit differential matrix effects and ionization efficiencies—phenomena that stable isotope-labeled internal standards (SIL-IS) like XA-d4 are specifically designed to mitigate [3][4]. The consequence of such substitution is amplified method imprecision, elevated limits of quantification, and compromised batch-to-batch reproducibility in complex biological matrices such as plasma, CSF, or tissue homogenates [5].

Xanthurenic Acid-d4 Comparative Evidence


Isotopic Enrichment Comparison

Xanthurenic Acid-d4 provides a quantifiable isotopic mass shift (M+4 Da) versus unlabeled xanthurenic acid, enabling chromatographic co-elution with MS-resolved distinction . Vendor-certified isotopic enrichment for XA-d4 is 97.6% to 98.6% D, whereas unlabeled xanthurenic acid possesses 0% D enrichment and cannot serve as an internal standard without confounding endogenous signal [1].

Analytical Chemistry Metabolomics LC-MS/MS

Matrix Effect Correction vs. Structural Analog

Stable isotope-labeled internal standards (SIL-IS) such as Xanthurenic Acid-d4 are documented to normalize matrix effects to within 85-115% of nominal values in plasma-based LC-MS/MS assays, whereas structural analog IS may exhibit uncorrelated ion suppression/enhancement [1][2]. In a validated method for kynurenine pathway metabolites, use of deuterated IS (TRP-D5) yielded matrix effects of 88.44-107.85% across QC levels, while the same study noted that isotopically unmatched IS would introduce quantification bias exceeding 15% in complex matrices [3].

Bioanalysis Method Validation LC-MS/MS

Co-Elution Precision vs. Alternative Deuterated IS

Xanthurenic Acid-d4, as the direct deuterated isotopologue of the target analyte, co-elutes within ≤0.03 min of endogenous xanthurenic acid under identical reversed-phase gradient conditions [1]. In contrast, alternative deuterated internal standards such as TRP-d5 (used for tryptophan) or KA-d5 (used for kynurenic acid) exhibit distinct retention times (e.g., TRP-d5 elutes approximately 2.0-3.0 min earlier than xanthurenic acid in typical C18 kynurenine panel separations) and therefore cannot correct for injection-to-injection ionization variability that occurs precisely at the xanthurenic acid elution window [2][3].

Chromatography Method Development LC-MS/MS

Purity and Batch Consistency Specifications

Commercially available Xanthurenic Acid-d4 is supplied with documented purity of 95-99.03% (by HPLC) and isotopic enrichment of 97.6-98.6% D, backed by lot-specific certificates of analysis [1]. Unlabeled xanthurenic acid reference standards are also available with ≥98% purity, but the critical procurement distinction lies in the combination of chemical purity plus isotopic enrichment metrics—the latter is unique to XA-d4 and directly determines its suitability as a SIL-IS for quantitative assays .

Quality Control Procurement Reference Standards

Xanthurenic Acid-d4 Applications


Method Validation for Kynurenine Biomarkers

XA-d4 serves as the requisite matched SIL-IS for validating xanthurenic acid quantification in human plasma or CSF according to FDA/EMA bioanalytical guidelines. Its isotopic enrichment (≥97.6% D) and co-elution with endogenous XA directly support precision (RSD <15%) and accuracy (85-115%) specifications required for clinical metabolomics studies [1][2]. Procurement is warranted for any laboratory establishing or validating a kynurenine pathway panel intended for publication or regulatory submission [3].

IDO/TDO Inhibitor Pharmacodynamic Studies

In studies evaluating indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO) inhibitors, XA-d4 enables precise measurement of drug-induced alterations in downstream kynurenine metabolites. The SIL-IS corrects for matrix effects inherent to rodent plasma and tissue homogenates, ensuring that observed changes in xanthurenic acid levels reflect true pharmacological modulation rather than analytical variability [4][5]. This application is directly supported by established LC-MS/MS methods validated in rat plasma [4].

QC Release Testing for Tryptophan Metabolites

For pharmaceutical QC laboratories requiring ISO 17034-compliant reference standards, XA-d4 provides traceable purity (95-99.03%) and isotopic enrichment specifications that support method transfer and batch release testing . The compound's availability with lot-specific Certificates of Analysis from multiple vendors facilitates GMP-aligned documentation and regulatory inspection readiness [6].

Metabolomics Core Facility Service Expansion

Academic core facilities offering targeted metabolomics services can integrate XA-d4 into existing kynurenine pathway panels to improve quantitative rigor and reduce sample reanalysis rates. The demonstrated reduction in matrix-induced bias (≥15% improvement vs. analog IS) translates to fewer failed QC samples and higher client satisfaction [2][7]. Procurement of XA-d4 enables core facilities to compete with commercial CROs on data quality metrics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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